N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-14-10-19(27(25-14)22-23-17(13-31-22)18-8-5-9-30-18)24-21(29)15-11-20(28)26(12-15)16-6-3-2-4-7-16/h2-10,13,15H,11-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRCBGJZIGGHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that contains multiple heterocyclic rings, including pyrazole, thiazole, and thiophene. This structural diversity suggests a potential for significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to this compound. For instance, a series of thiazole-bearing pyrazole derivatives demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Antioxidant Activity
In addition to antimicrobial effects, compounds with similar structures have exhibited notable antioxidant activities. These activities were assessed through DPPH and hydroxyl radical scavenging assays, indicating their potential as therapeutic agents in oxidative stress-related conditions .
Anticancer Potential
The biological evaluation of pyrazole derivatives has also pointed towards anticancer properties. Pyrazoles are known to interact with various biological targets involved in cancer progression. Their ability to inhibit tumor growth and induce apoptosis has been documented in several studies, suggesting a promising avenue for cancer treatment .
The mechanisms underlying the biological activities of these compounds are multifaceted:
- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.
- Receptor Interaction : Some compounds exhibit binding affinity to estrogen receptors, which may influence hormone-related cancers .
- Oxidative Stress Modulation : The antioxidant properties help mitigate oxidative damage in cells, which is crucial for maintaining cellular health and preventing disease progression.
Table 1: Biological Activities of Pyrazole Derivatives
Case Study: Synthesis and Evaluation
A study focusing on the synthesis of thiazole-pyrazole derivatives reported significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. The study utilized various synthetic routes including Knoevenagel condensation and characterized the compounds using NMR spectroscopy . The findings support the hypothesis that structural modifications can enhance biological activity.
Computational Studies
Computational approaches including molecular docking simulations have been employed to predict the interaction of these compounds with biological targets. Such studies provide insights into the electronic properties and binding affinities that correlate with observed biological activities .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing pyrazole-thiazole hybrids analogous to the target compound?
- Methodology : Use a base-mediated nucleophilic substitution reaction with K₂CO₃ in DMF at room temperature. For example, 1,3,4-oxadiazole-2-thiol derivatives can react with alkyl halides (RCH₂Cl) under these conditions to form thioether-linked intermediates, as demonstrated in the synthesis of structurally related compounds .
- Key Parameters : Stirring duration (12–24 hours), stoichiometric ratios (1:1.1–1.2 for base and alkylating agent), and solvent choice (polar aprotic solvents like DMF enhance reactivity).
Q. How can the purity of intermediates in multi-step syntheses be validated?
- Methodology : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization in ethanol or methanol. Confirm purity using TLC (Rf comparison) and melting point analysis. For example, cyclization steps involving phosphorous oxychloride at 120°C require rigorous post-reaction purification to remove byproducts .
Q. What spectroscopic techniques are essential for characterizing the compound’s core structure?
- Methodology :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.0–8.0 ppm), and pyrrolidine (δ 2.5–3.5 ppm) protons. Compare with data from analogous triazole-thiadiazole hybrids .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (e.g., target molecular weight: ~500–550 g/mol).
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error steps. This method identifies energetically favorable intermediates and predicts regioselectivity in heterocyclic ring formation .
- Tools : Gaussian, ORCA, or CP2K software for energy minimization; machine learning algorithms (e.g., random forests) to analyze solvent/base combinations.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in complex heterocyclic systems (e.g., distinguishing thiazole vs. thiophene carbons).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for triazole-acetamide derivatives .
- Comparative Analysis : Cross-reference with published spectra of structurally related compounds (e.g., 1,3,4-thiadiazole derivatives ).
Q. How can reaction kinetics and mechanistic studies improve yield in large-scale synthesis?
- Methodology :
- Kinetic Profiling : Monitor reaction progress via in situ FTIR or HPLC to identify rate-limiting steps (e.g., cyclization vs. alkylation).
- Scale-Up Considerations : Optimize heat/mass transfer using microreactors or flow chemistry setups, as suggested in reactor design principles .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thiophene linkages).
Q. What are the challenges in assessing the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl, 30% H₂O₂) and analyze degradation products via LC-MS.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature >200°C for solid-state storage).
- Hygroscopicity Testing : Measure moisture uptake using dynamic vapor sorption (DVS) to inform formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
